tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
The compound tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate (CAS: 2166979-53-7, Molecular Formula: C₁₄H₂₆N₂O₂, Molecular Weight: 254.37 g/mol) is a bicyclic amine derivative featuring a 2-azabicyclo[4.2.0]octane core. Key structural attributes include:
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-7-10-11(9-16)15(4,5)12(10)17/h10-12H,6-9,16H2,1-5H3 |
InChI Key |
XQWYRYNAUASGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)CN)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
- Starting materials: Bicyclic ketones or esters with the azabicyclo[4.2.0]octane core, often functionalized at the 7-position.
- Introduction of aminomethyl group: This is commonly achieved by reductive amination or nucleophilic substitution reactions on a 7-oxo precursor.
- Protection of carboxyl group: The tert-butyl ester is introduced either by esterification of the carboxylic acid or by using tert-butyl protected intermediates.
- Control of stereochemistry: The bicyclic framework imposes stereochemical constraints; stereoselective synthesis or resolution methods are applied to obtain the desired isomer.
- Reaction conditions: Use of strong bases or acids to facilitate transformations, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions, and controlled temperature to optimize yield and purity.
Specific Synthetic Techniques
- Reductive amination: Conversion of a 7-oxo group to the 7-(aminomethyl) substituent by reaction with formaldehyde or other aldehydes and subsequent reduction.
- Use of protecting groups: The tert-butyl ester group protects the carboxyl function during multi-step synthesis, removable under acidic conditions if needed.
- Continuous flow synthesis: Advanced methods such as continuous flow reactors can be employed to improve reaction control, scalability, and purity.
- Solvents: Common solvents include dichloromethane, ethanol, or other aprotic solvents compatible with the reagents and intermediates.
Example Synthetic Pathway (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting bicyclic ketone | Commercially available or synthesized precursor | Azabicyclo[4.2.0]octan-7-one derivative |
| 2 | Reductive amination | Formaldehyde, sodium cyanoborohydride, MeOH | Introduction of 7-(aminomethyl) group |
| 3 | Esterification/protection | tert-Butyl alcohol, acid catalyst (e.g., H2SO4) | Formation of tert-butyl ester |
| 4 | Purification | Chromatography, crystallization | Pure this compound |
Comparative Analysis with Related Compounds
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Notable Synthetic Features |
|---|---|---|---|
| This compound | Aminomethyl, tert-butyl ester | 268.39 | Multistep synthesis, reductive amination |
| tert-Butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate | Keto group, tert-butyl ester | 253.34 | Starting material for amination, keto precursor |
| tert-Butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate | Amino group, tert-butyl ester | 254.37 | Amino substitution at 7-position |
This comparison highlights that the aminomethyl derivative is a functionalized version of the 7-oxo or 7-amino analogs, requiring additional synthetic steps such as reductive amination for its preparation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is studied for its potential interactions with biological molecules. It may serve as a ligand for receptors or enzymes, helping to elucidate their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various high-performance applications.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to a physiological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Bicyclic Frameworks
Table 1: Core Structural Differences
Key Observations :
Functional Group and Substituent Comparisons
Table 2: Substituent-Driven Properties
Key Observations :
Physicochemical and Pharmacological Profiles
Table 3: Property Comparison
Key Observations :
- The aminomethyl group in the target compound increases H-bond donor capacity, favoring interactions with biological targets like enzymes or receptors.
- Diaza systems () may exhibit dual binding modes in catalysis or inhibition due to multiple basic sites.
Biological Activity
Introduction
tert-Butyl 7-(aminomethyl)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic amine compound that has garnered interest due to its unique chemical structure and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group and an aminomethyl substituent, which contribute to its biological interactions and pharmacological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may function as a ligand for specific receptors or enzymes, modulating their activity and influencing physiological responses. The exact mechanisms are still under investigation but are believed to involve:
- Receptor Binding : Interaction with neurotransmitter receptors or other protein targets.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation or pain management.
1. Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound in various contexts:
- Anti-inflammatory Properties : Similar compounds have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammation. The modulation of NAAA activity could enhance the levels of endogenous palmitoylethanolamide (PEA), a known anti-inflammatory agent .
- Analgesic Effects : By increasing PEA levels through NAAA inhibition, these compounds may also exhibit analgesic properties, providing relief from pain without the side effects associated with traditional analgesics.
2. Case Studies and Research Findings
Comparative Analysis
When compared to similar bicyclic compounds, this compound exhibits unique characteristics that may enhance its therapeutic potential:
| Compound | Structure | Notable Activity |
|---|---|---|
| tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | Bicyclic amine | Moderate anti-inflammatory effects |
| tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Similar bicyclic structure | Lower potency compared to azabicyclo derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
